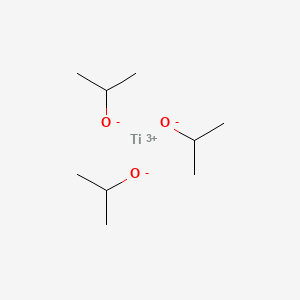

Titanium(3+) propan-2-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

22378-84-3 |

|---|---|

Molecular Formula |

C9H21O3Ti |

Molecular Weight |

225.13 g/mol |

IUPAC Name |

propan-2-olate;titanium(3+) |

InChI |

InChI=1S/3C3H7O.Ti/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

KBHBDZQAQRNXRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+3] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation of Titanium Iii Isopropoxide Complexes

Monomeric and Oligomeric Structures of Titanium(III) Isopropoxide Species

While titanium(IV) isopropoxide is known to exist primarily as a monomer in nonpolar solvents, the structures of titanium alkoxides can be complex and prone to aggregation. atamankimya.comwikipedia.org The bulkier nature of the isopropoxide ligand, compared to methoxide, tends to reduce the degree of aggregation. wikipedia.org

The Ti(III) center, with its d¹ electronic configuration, typically exhibits a preference for coordination numbers that can range from four to six, leading to various geometries. In complexes, the coordination environment is highly sensitive to the steric and electronic nature of the surrounding ligands. For instance, in a Ti(III) metal-organic framework, desolvation can lead to five-coordinate Ti(III) centers with a distorted trigonal-bipyramidal geometry. researchgate.net The coordination of additional ligands, such as chlorides or organic molecules, can lead to six-coordinate octahedral geometries. acs.orgcardiff.ac.uk The Ti-O bond lengths in these complexes are indicative of the bonding strength and can be influenced by the nature of other ligands present in the coordination sphere. acs.org

Titanium alkoxides, including isopropoxide derivatives, are known to undergo self-assembly and aggregation, which is a critical aspect of the sol-gel process used to synthesize titanium dioxide (TiO₂) materials. atamanchemicals.commdpi.com The hydrolysis and condensation of titanium isopropoxide lead to the formation of TiO₂ nanocrystals, which then aggregate to form larger structures. rsc.org This process is influenced by factors such as the solvent and the presence of additives. rsc.orgrsc.org

The self-assembly is driven by the formation of bridging alkoxide and oxo ligands between titanium centers. capes.gov.br This can lead to the formation of dimeric, oligomeric, or even larger cluster structures. capes.gov.brnih.govresearchgate.net The balance between attractive and repulsive forces, including van der Waals forces and hydrogen bonding, governs the formation of these self-assembled aggregates. researchgate.net The nature of the ligands attached to the titanium centers plays a crucial role in directing the self-assembly process and determining the final structure. nsf.gov

X-ray crystallography has been instrumental in elucidating the precise structures of various titanium alkoxide derivatives. While a crystal structure specifically for pure, monomeric Ti(O-i-Pr)₃ is not commonly reported due to its reactivity and tendency to aggregate, numerous structures of related derivatives and clusters have been determined.

For example, dimeric structures featuring bridging alkoxide ligands are a common motif. The complex [{Ti(OR)₃(dik)}₂], where R is an alkyl group and dik is a β-diketonate, shows a centrosymmetric, alkoxide-bridged binuclear structure in the solid state. capes.gov.br Similarly, the reaction of titanium tetra(iso-propoxide) with certain dianionic amine bis(thiolato) ligands can lead to dinuclear complexes like [{Ti(N₂H₂S₂)(OiPr)}₂]. researchgate.net In some cases, the titanium atoms in these dimers can exhibit trigonal bipyramidal coordination geometry. tandfonline.com

The following table summarizes selected crystal structures of titanium alkoxide derivatives, highlighting the coordination environment of the titanium centers.

| Compound | Ti Coordination Number | Geometry | Key Structural Features |

| [{Ti(OR)₃(dik)}₂] | 6 | Distorted Octahedral | Alkoxide-bridged dimer capes.gov.br |

| [Ti(O-i-Pr)₂{OCH(CF₃)₂}₂]₂ | 5 | Trigonal Bipyramidal | Asymmetrically bridging isopropoxide ligands tandfonline.com |

| ClCu{Ti₂(OPr(i))₉} | 6 | Distorted Octahedral | Triangular heterometallic core with bridging isopropoxide groups nih.gov |

| [{TiL²(OEt)₂}₂] (L² = dioximate) | Not specified | Not specified | Dioximate ligands bridging dimeric titanium units nih.gov |

Mixed-Valence Titanium(III)/Titanium(IV) Oxo-Alkoxide Clusters

A significant aspect of titanium(III) isopropoxide chemistry is its involvement in the formation of mixed-valence Ti(III)/Ti(IV) oxo-alkoxide clusters. These clusters are of interest as molecular models for reduced "black TiO₂" and for their potential applications in photocatalysis. rsc.org

Mixed-valence Ti(III)/Ti(IV) clusters can be generated through the photoreduction of Ti(IV)-oxo-alkoxide precursors. rsc.orgrsc.orgresearchgate.net For example, UV irradiation of titanium-oxo-alkoxide-phosphinate clusters with a [Ti₄O₄] heterocubane core can lead to the formation of a mixed-valent cluster with a [Ti(IV)₂Ti(III)₂O₄] core. researchgate.netuantwerpen.be This process involves an intramolecular, two-electron pathway. rsc.orgcam.ac.uk The photoreduced cluster [Ti₄O₄(O₂PPh₂)₆] has been structurally characterized and contains two delocalized electrons over the Ti₄ core. rsc.orgresearchgate.netcam.ac.uk

Similarly, the molecular titanium-oxo cluster [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆] can be photoactivated by UV light to produce a deeply colored, mixed-valent Ti(III)/Ti(IV) cluster. rsc.orguantwerpen.be The core structure of these clusters is often a hexagonal prism, as seen in [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆], which comprises a [Ti₆O₆] core. warwick.ac.uk The formation of these clusters involves the partial hydrolysis and condensation of titanium alkoxide precursors. researchgate.net Other hexanuclear core motifs, such as [Ti₆O₄] and [Ti₆O₉], have also been reported, demonstrating the structural diversity of these systems. mdpi.comyzu.edu.cn

The table below details the core structures of some representative titanium oxo-alkoxide clusters.

| Cluster Core | Parent Compound Example | Description |

| [Ti₄O₄] | [Ti₄O₄(OⁱPr)₄(O₂PR₂)₄] | Heterocubane structure, can be photoreduced to a mixed-valence state. researchgate.netuantwerpen.be |

| [Ti₆O₆] | [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆] | Hexagonal prismatic core, can be photoactivated to a mixed-valence state. rsc.orguantwerpen.bewarwick.ac.uk |

| [Ti₄O₂] | Stabilized by carboxylate ligands | A known core structure in titanium-oxo chemistry. mdpi.com |

| [Ti₆O₄] | Stabilized by carboxylate ligands | Another common hexanuclear core structure. mdpi.com |

The stability of these clusters can also be affected by the surrounding ligands. Chelating ligands can enhance hydrolytic stability in some cases. rsc.org The choice of ligands can also influence the photocatalytic activity and light-harvesting properties of the clusters. rsc.orgrsc.org Carboxylate ligands are frequently used to stabilize cluster cores, and can even act as an in situ source of water for hydrolysis through esterification reactions. rsc.org The interaction with coordinating solvents can also dictate the physical and electronic structure of the reduced mixed-valence species. rsc.org The modularity of these systems allows for the tuning of their properties by varying the peripheral ligands without necessarily altering the core redox events. nsf.gov

Adduct Formation and Chelating Ligand Architectures

The reactivity of the Ti(III) center, a potent Lewis acid, drives the formation of various adducts and coordination complexes with a range of Lewis basic ligands. nih.govacs.org The coordination sphere of titanium(III) isopropoxide can be readily modified by introducing chelating ligands, which can displace the isopropoxide groups to form stable, often catalytically active, complexes.

The formation of simple amine adducts with titanium alkoxides is well-established for the Ti(IV) state, often resulting in dimeric structures like Ti₂(OR)₈(R'NH₂)₂ where amine molecules coordinate to the metal centers. znaturforsch.comresearchgate.net For Titanium(III) alkoxides, the direct study of such simple amine adducts is less common. However, the coordination of N-donor ligands to Ti(III) centers has been demonstrated through the synthesis of more complex derivatives.

Research into related N-containing chelating ligands highlights the affinity of the Ti(III) center for nitrogen donors. For instance, the reaction of a monomeric mono(guanidinate)titanium(IV) trichloride (B1173362) complex, [LTiCl₃] (where L is a bulky bidentate guanidinate ligand), with a reducing agent like potassium graphite (B72142) leads to the formation of a dimeric Ti(III) complex, [LTiCl(μ–Cl)]₂. mdpi.com In this structure, the Ti(III) center is five-coordinate, adopting a distorted trigonal bipyramidal geometry. mdpi.com This demonstrates the stabilization of the Ti(III) oxidation state by N-donor ligands.

| Feature | Description | Reference |

| Compound | [LTiCl(μ–Cl)]₂ (L = [{(Dip)N}₂CNR₂]⁻, Dip = C₆H₃iPr₂-2,6, R = CH(CH₃)₂) | mdpi.com |

| Oxidation State | Ti(III) | mdpi.com |

| Coordination | The guanidinate ligand is η²-coordinated to each titanium center. | mdpi.com |

| Geometry | Distorted trigonal bipyramidal around each titanium atom. | mdpi.com |

| Structure | Dimeric, with two Ti(III) centers bridged by two chloride ligands. | mdpi.com |

This table summarizes the structural details of a mono-guanidinate ligand stabilized dimeric Ti(III) complex.

The coordination of bidentate and multidentate ligands to titanium(III) is a more extensively studied area, largely due to the enhanced stability offered by the chelate effect. These ligands are crucial in designing catalysts with specific steric and electronic properties.

Bidentate Ligands: Beyond the guanidinate ligands mentioned previously, other bidentate systems have been explored. The donor-free titanocene(III) triflato complex, a strong Lewis acid, readily forms adducts with Lewis bases, and its reaction with bidentate ligands leads to the displacement of the triflato ligand to form cationic titanocene(III) complexes. nih.govacs.org This reactivity underscores the favorability of chelation at the Ti(III) center.

Tridentate Ligands: Tridentate ligands, such as [ONO] type hydrazones, have been successfully used to synthesize stable Ti(III) complexes. researchgate.netscispace.com These ligands typically coordinate to the metal ion in a dinegative, tridentate fashion, binding through two deprotonated oxygen atoms (one phenolic, one enolic) and an imine nitrogen atom. researchgate.net The resulting complexes often feature coordinated water or other solvent molecules to complete the coordination sphere of the titanium center. researchgate.net

Multidentate Ligands (Tetradentate): Salen-type ligands (N,N'-bis(salicylidene)ethylenediamine and its derivatives) are among the most effective tetradentate ligands for stabilizing Ti(III) centers. researchgate.net These ligands form robust, thermally stable complexes that are highly active catalysts, particularly in polymerization reactions. acs.org For example, the complex (Salen)Ti(III)Cl, synthesized by reducing the corresponding Ti(IV) species, is a highly efficient catalyst for the copolymerization of CO₂ and cyclohexene (B86901) oxide. acs.org X-ray diffraction analysis of related Ti(IV)-salen complexes reveals a distorted octahedral geometry where the tetradentate ligand adopts a β-cis configuration. rsc.org The reduction to Ti(III) maintains a stable, yet highly reactive, coordination environment.

| Ligand Type | Example Complex/System | Key Structural Features | Application/Significance | Reference |

| Bidentate (Guanidinate) | [LTiCl(μ–Cl)]₂ | Dimeric Ti(III) complex with bridging chlorides; distorted trigonal bipyramidal geometry. | First structurally characterized dimeric mono-guanidinate Ti(III) complex. | mdpi.com |

| Tridentate (Hydrazone) | Ti(III) complex with [ONO] hydrazone | Tridentate, dinegative coordination via phenolic-O, enolic-O, and imine-N atoms. | Stabilization of Ti(III) in a specific O,N,O-donor environment. | researchgate.netscispace.com |

| Tetradentate (Salen) | (Salen)Ti(III)Cl | Monomeric complex, often with a distorted octahedral or trigonal bipyramidal geometry. | Highly active and thermally robust catalyst for copolymerization. | cardiff.ac.ukacs.org |

This table provides an overview of Ti(III) complexes with various chelating ligands.

The development of chiral titanium complexes is of paramount importance for asymmetric catalysis. While much of the research has centered on Ti(IV), chiral Ti(III) complexes have emerged as potent catalysts for enantioselective transformations.

Many effective chiral Ti(III) catalysts are generated in situ through the reduction of pre-formed chiral Ti(IV) complexes. nih.gov A notable example is the catalytic enantioselective pinacol (B44631) coupling of aromatic aldehydes. This reaction is mediated by a chiral Ti(III) complex generated by the in situ reduction of a chiral Ti(IV)-SALEN complex with zinc. nih.govresearchgate.net This method provides access to chiral hydrobenzoin (B188758) derivatives with high diastereoselectivity and enantioselectivity. nih.gov

The design of the chiral ligand is critical for achieving high levels of stereocontrol. In addition to Salen-based systems, chiral titanocene(III) catalysts have been developed for enantioselective Barbier-type propargylations and allenylations. researchgate.net Research in this area focuses on creating more rigid chiral ligand frameworks to enhance the asymmetric induction transferred from the catalyst to the product. researchgate.net While the synthesis of chiral at-metal Ti(IV) complexes is an active area of research, the reduction of these species provides a direct pathway to chiral-at-metal Ti(III) catalysts. digitellinc.com

| Catalytic Reaction | Chiral Catalyst System | Ligand Type | Key Findings | Reference |

| Pinacol Coupling | In situ generated Ti(III) complex | Chiral Salen | Catalyzes stereoselective coupling of aromatic aldehydes with high diastereoselectivity and enantioselectivity. | nih.govresearchgate.net |

| Propargylation/Allenylation | Pre-designed chiral titanocene(III) complexes | Chiral bis(cyclopentadienyl) derivatives | Rigid catalyst design leads to higher asymmetric induction in the formation of chiral alkynes and allenes. | researchgate.net |

| [3+2] Cycloaddition | (R,R)-Ti(salen) complex | Chiral Salen | Catalyzes diastereo- and enantioselective cycloaddition of cyclopropyl (B3062369) ketones and alkenes. | nih.gov |

This table summarizes key examples of asymmetric catalysis mediated by chiral Titanium(III) complexes.

Mechanistic Investigations of Titanium Iii Isopropoxide Reactivity

Photochemical and Photo-redox Mechanisms

Photochemical activation provides a powerful tool for initiating redox reactions involving titanium isopropoxide. The absorption of light energy triggers a cascade of electronic and structural changes, leading to the formation of reactive titanium(III) species and other intermediates.

The initial step in the photochemical reduction of titanium(IV) is an Oxygen-to-Titanium Charge Transfer (OTCT) process. rsc.orgnih.gov Upon absorption of UV light, an electron is promoted from an oxygen-based orbital to a titanium (3d)-based orbital. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have confirmed that the lowest energy electronic transitions in these systems are characterized by the transfer of an electron from the oxygen lone pairs of the titanium-oxo core to the empty d-orbitals of the titanium centers. rsc.orgwarwick.ac.uk This charge transfer initiates the subsequent redox chemistry. The specific wavelength required for this process can be influenced by the ligands attached to the titanium center. rsc.orgnih.gov

Mechanistic studies, supported by EPR and NMR spectroscopy, have revealed that the photo-redox transformation in titanium-oxo clusters proceeds via an intramolecular, two-electron pathway. rsc.orgnih.gov This concerted mechanism avoids the formation of free organic radicals, which can enhance selectivity in oxidation reactions. rsc.orgwarwick.ac.uk In this pathway, a single photon absorption triggers a process where two electrons are transferred, leading to the reduction of two Ti(IV) centers and the oxidation of an isopropoxide ligand to acetone (B3395972) and an isopropanol (B130326) molecule. acs.orgnih.gov The ability of multi-metallic titanium-oxo clusters to facilitate such multi-electron processes is attributed to the presence of multiple titanium sites and the flexibility of the ligand environment. acs.orgrsc.org This two-electron process is analogous to the "current doubling" effect observed at TiO2 photoanodes in the presence of alcohols. rsc.orgnih.gov

While intramolecular two-electron pathways are dominant in some systems, the formation of radical intermediates is also a key feature of titanium(III) isopropoxide reactivity, particularly in catalytic transformations. Following a single-electron transfer (SET) from a Ti(III) center to a substrate, radical intermediates are generated. researchgate.netnih.gov For instance, in the ring-opening of epoxides, a carbon-centered β-titanoxy radical is formed. researchgate.netorganicreactions.org

Hydrogen atom transfer (HAT) is a crucial subsequent step for these radical intermediates. nih.gov The source of the hydrogen atom can vary. For example, in certain reactions, an isopropoxide ligand can act as a hydrogen donor. researchgate.net Intramolecular hydrogen atom transfer can also occur, where a proton is transferred from an adjacent isopropoxide group, facilitating the formation of products like acetone and isopropanol. acs.org This process is often facilitated by the spatial arrangement of the ligands within the titanium complex. acs.org

Reaction Pathways in Catalytic Transformations

Titanium(III) isopropoxide and related Ti(III) species are effective catalysts for a variety of reduction reactions. The generation of these low-valent titanium species, either photochemically or through chemical reduction, is the first step in these catalytic cycles.

Epoxide Ring Opening: The reaction of epoxides with titanium(III) reagents is a synthetically useful transformation that proceeds through a radical mechanism. researchgate.netorganicreactions.org The process is initiated by a single-electron transfer from the Ti(III) center to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a carbon-centered β-titanoxy radical. researchgate.netnih.govorganicreactions.org The regioselectivity of the ring opening is influenced by both steric and electronic factors, typically favoring the formation of the more stable radical. nih.gov The resulting radical can then undergo several reaction pathways, including reduction to an alcohol via hydrogen atom transfer, or intermolecular addition to activated olefins. researchgate.netorganicreactions.orgnih.gov

Dehalogenation: Low-valent titanium species can also effect the dehalogenation of organic halides. For example, the light-induced, hydroxyl-directed dehalogenation of 1,2- and 1,3-haloalcohols can be achieved using Ti(III) species generated in situ. The proposed mechanism involves the formation of a Ti(III) alkoxide, followed by a single electron reduction of the pendant iodide group by the Ti(III) center under visible light irradiation. This generates a primary radical, which then undergoes hydrogen transfer from an isopropoxide unit to yield the dehalogenated alcohol product.

Catalytic Cycles Involving Metal-Alkyl Complexes

The catalytic activity of titanium(III) propan-2-olate often involves the formation and reaction of titanium-alkyl intermediates. These species are central to a variety of transformations, including polymerization and carbon-carbon bond formation. wikipedia.org While the direct study of Ti(III) isopropoxide catalytic cycles is less common than for its Ti(IV) counterpart, mechanistic paradigms can be inferred from related systems.

In Ziegler-Natta type polymerizations, for instance, the active Ti(III) center, supported by ligands including isopropoxides, can coordinate an olefin. Subsequent insertion of the olefin into a titanium-alkyl bond leads to chain growth. The catalytic cycle would involve the coordination of the monomer, migratory insertion into the Ti-C bond, and then coordination of a new monomer to continue the process. The specific nature of the isopropoxide ligands can influence the stereochemistry and activity of the catalyst.

Another relevant catalytic cycle is the Kulinkovich reaction for the synthesis of cyclopropanes, where a key step is the formation of a titanacyclopropane intermediate. wikipedia.org Although often initiated from Ti(IV) precursors, Ti(III) species are implicated in the catalytic cycle. A plausible mechanism involves the reaction of Ti(III) isopropoxide with a Grignard reagent to form a reactive low-valent titanium species. This species then reacts with an alkene to form the titanacyclopropane. Subsequent reaction with an ester or other electrophile leads to the formation of the cyclopropane (B1198618) product and regeneration of the active titanium catalyst.

Recent studies have also highlighted the role of Ti(III) in radical alkylation reactions. nih.gov A proposed catalytic cycle involves the generation of the active Ti(III) species, which then abstracts a halogen atom from an alkyl halide to generate a carbon-centered radical. nih.gov This radical can then participate in various bond-forming reactions, such as addition to a Michael acceptor. nih.gov The resulting radical intermediate is then reduced by another Ti(III) equivalent, and subsequent steps regenerate the active catalyst. The isopropoxide ligands in such a system would modulate the redox potential and Lewis acidity of the titanium center, thereby influencing the efficiency of the radical generation and subsequent reactions.

Table 1: Key Intermediates in Titanium-Catalyzed Reactions

| Intermediate | Catalytic Cycle | Role |

|---|---|---|

| Titanium-Alkyl | Ziegler-Natta Polymerization | Chain propagation |

| Titanacyclopropane | Kulinkovich Reaction | Cyclopropane formation |

| Carbon-centered radical | Radical Alkylation | C-C bond formation |

Electron Transfer Processes in Multi-Component Systems

Electron transfer is a fundamental process in the chemistry of titanium(III) propan-2-olate, which possesses a d¹ electron configuration, making it a potent one-electron reducing agent. In multi-component systems, Ti(III) isopropoxide can engage in single-electron transfer (SET) to organic substrates, initiating radical reactions. nih.gov

One area where electron transfer is crucial is in photocatalysis. While titanium dioxide (TiO₂) is the most common photocatalyst, the principles can be extended to molecular titanium complexes. researchgate.net Upon photoexcitation, a dye or sensitizer (B1316253) can transfer an electron to a Ti(IV) species to generate a Ti(III) center. This photogenerated Ti(III) isopropoxide can then reduce a substrate, initiating a chemical transformation. The electron transfer can also occur from the excited state of a titanium complex to an acceptor molecule. In heterophase systems, such as TiO₂ doped with other metal oxides, electron transfer between the different components can enhance photocatalytic activity by promoting charge separation and reducing electron-hole recombination. researchgate.netyoutube.com

In the context of organic synthesis, Ti(III) isopropoxide can act as a reductant in multi-component reactions. For example, in the reductive coupling of carbonyl compounds, Ti(III) can transfer an electron to the carbonyl group, generating a ketyl radical anion. Dimerization of these radicals leads to the formation of a pinacol (B44631) product. The presence of other components in the reaction mixture, such as Lewis acids or other metal salts, can influence the rate and selectivity of the electron transfer process.

Furthermore, the study of titanium-doped polyoxovanadate-alkoxide clusters has provided insights into heterogeneous electron transfer kinetics. rsc.org The solvent environment has been shown to significantly impact the rates of electron transfer for both oxidation and reduction processes. rsc.org For instance, a mixture of propylene (B89431) carbonate and acetonitrile (B52724) can lead to a significant increase in the rate of electron transfer compared to pure acetonitrile. rsc.org This is attributed to solvent-solvent interactions that deviate from ideal solution behavior. rsc.org Such findings are crucial for designing efficient electrochemical systems based on titanium alkoxides.

Table 2: Examples of Electron Transfer Processes Involving Titanium(III)

| System | Process | Outcome |

|---|---|---|

| Photocatalysis with dye sensitization | Photoinduced electron transfer to Ti(IV) | Generation of reactive Ti(III) species |

| Reductive coupling of carbonyls | Single-electron transfer from Ti(III) | Formation of ketyl radical anions |

| Titanium-doped polyoxovanadate clusters | Heterogeneous electron transfer | Modulation of redox kinetics by solvent |

Ligand Exchange and Condensation Processes in Sol-Gel Chemistry

The sol-gel process is a versatile method for the synthesis of metal oxides from molecular precursors, and titanium isopropoxide is a commonly used precursor for the preparation of titanium dioxide. wikipedia.orgnoahchemicals.com Although most literature focuses on Ti(IV) isopropoxide, the fundamental processes of ligand exchange and condensation are also relevant to the Ti(III) analogue.

The initial steps of the sol-gel process involve hydrolysis and condensation reactions. researchgate.netresearchgate.net Hydrolysis occurs through the nucleophilic attack of a water molecule on the titanium center, leading to the replacement of an isopropoxide ligand with a hydroxyl group and the liberation of isopropanol. researchgate.net This is a form of ligand exchange.

Ti(OPr-i)₃ + H₂O ⇌ Ti(OPr-i)₂(OH) + i-PrOH

Subsequent condensation reactions involve the formation of Ti-O-Ti bridges. This can occur through two main pathways:

Oxolation: Reaction between a hydroxylated titanium species and a titanium isopropoxide, eliminating a molecule of isopropanol. Ti(OPr-i)₂(OH) + Ti(OPr-i)₃ → (i-PrO)₂Ti-O-Ti(OPr-i)₂ + i-PrOH

Olation: Reaction between two hydroxylated titanium species, eliminating a molecule of water. 2 Ti(OPr-i)₂(OH) → (i-PrO)₂Ti-O-Ti(OPr-i)₂ + H₂O

These condensation steps lead to the formation of oligomeric and polymeric species, eventually resulting in the formation of a three-dimensional gel network. The rates of hydrolysis and condensation are highly dependent on factors such as the water-to-alkoxide ratio, pH, and the presence of catalysts or additives. aau.dk For Ti(III) systems, the reaction conditions must be carefully controlled to prevent oxidation to the more stable Ti(IV) state. The use of inert atmospheres is crucial.

The reactivity of the titanium alkoxide can be modified by ligand exchange with other nucleophiles, such as carboxylic acids or β-diketones. These chelating ligands can stabilize the titanium precursor, reducing its hydrolysis and condensation rates and allowing for better control over the morphology and properties of the final material.

Solvent Effects and Coordination Dynamics

Influence of Donor Solvents on Titanium(III) Site Formation

The formation and reactivity of titanium(III) active sites are significantly influenced by the solvent environment, particularly by the presence of donor solvents. Donor solvents, such as tetrahydrofuran (B95107) (THF), can coordinate to the titanium center, affecting its electronic and steric properties.

In the context of catalytic systems, THF is known to play a crucial role in the formation of active sites. researchgate.net For instance, in Ziegler-Natta catalysis, THF can modify the surface of the magnesium chloride support and also coordinate directly to the titanium center. mdpi.com The coordination of THF can lead to the formation of specific titanium(III) chloride-THF adducts, such as TiCl₃(THF)₃. researchgate.net These adducts can exhibit different catalytic activities and selectivities compared to the unsolvated titanium species. The presence of THF can influence the equilibrium between different titanium species in solution, potentially leading to the formation of ionic complexes. mdpi.com

The coordination of donor solvents can also impact the reduction of Ti(IV) to Ti(III). In some cases, the presence of a donor ligand is essential for the stabilization of the resulting Ti(III) species. The solvent can influence the redox potential of the Ti(IV)/Ti(III) couple, thereby affecting the feasibility of the reduction step.

Furthermore, the coordination of donor solvents can prevent the aggregation of titanium species, leading to more well-defined and potentially more active catalytic sites. By occupying coordination sites, the solvent can modulate the accessibility of the titanium center to substrates and reagents. The lability of the coordinated solvent molecule is also a critical factor; a solvent that binds too strongly may inhibit catalysis by blocking the coordination of reactants.

Table 3: Effect of Donor Solvents on Titanium(III) Site Formation

| Donor Solvent | Effect | Example |

|---|---|---|

| Tetrahydrofuran (THF) | Formation of stable adducts | TiCl₃(THF)₃ |

| Acetonitrile | Formation of bis-solvate complexes | Ti(ORf)₄(CH₃CN)₂ (from Ti(IV)) |

| Ethers | Modification of support in Ziegler-Natta catalysts | Enhanced catalytic activity |

Role of Coordination Environment in Reactivity

The reactivity of titanium(III) propan-2-olate is intrinsically linked to its coordination environment, which includes the number and nature of the ligands surrounding the titanium center. The coordination sphere dictates the steric accessibility of the metal center, its Lewis acidity, and its redox potential, all of which are critical factors in its chemical behavior.

The coordination number of the titanium center can vary depending on the steric bulk of the ligands and the presence of coordinating solvents. A lower coordination number generally leads to a more reactive species due to the availability of open coordination sites for substrate binding. For example, in polymerization catalysis, a coordinatively unsaturated titanium-alkyl species is required for olefin coordination and insertion.

The nature of the ligands also plays a pivotal role. The isopropoxide ligands themselves are σ-donors and can also act as π-donors through their oxygen lone pairs. Modification of the electronic properties of the alkoxide ligands, for instance by introducing electron-withdrawing groups, can increase the Lewis acidity of the titanium center, potentially enhancing its catalytic activity in certain reactions.

The introduction of other ligands, such as N-containing chelating ligands (e.g., guanidinates, amidinates), can stabilize the Ti(III) oxidation state and create well-defined coordination environments. mdpi.com The geometry of the resulting complex (e.g., tetrahedral, trigonal bipyramidal, octahedral) will influence the approach of substrates and the stereochemical outcome of reactions. For example, a distorted trigonal bipyramidal geometry has been observed for a Ti(III) complex with a guanidinate ligand. mdpi.com

In radical reactions, the coordination environment can influence the rate of single-electron transfer. A more electron-rich titanium center, resulting from the coordination of strong donor ligands, may be a more potent reducing agent. Conversely, a more electron-deficient titanium center may be more effective in activating substrates through Lewis acid-base interactions. The interplay between the electronic and steric effects of the coordination environment is therefore crucial in tuning the reactivity of titanium(III) propan-2-olate for specific applications.

Advanced Materials Synthesis and Engineering Utilizing Titanium Iii Alkoxide Precursors

Non-Hydrolytic Sol-Gel (NHSG) Processes

The non-hydrolytic sol-gel (NHSG) process is a versatile method for synthesizing inorganic and hybrid materials without the presence of water. researchgate.netacs.org This approach offers distinct advantages over traditional hydrolytic sol-gel routes, including better control over stoichiometry and homogeneity, especially in multicomponent systems. acs.orgacs.org The reactions typically involve the condensation of metal or metalloid precursors, such as halides and alkoxides, in organic solvents at moderate temperatures. researchgate.net

Synthesis of Metal Oxides and Mixed Metal Oxides

The NHSG method is a powerful route for the low-temperature synthesis of metal oxides and mixed metal oxides with high purity and homogeneity. rsc.orgproquest.com This process avoids the issues of differential hydrolysis and condensation rates often encountered with different metal alkoxides in aqueous systems. researchgate.net The synthesis is based on condensation reactions between metal halides and an oxygen donor, such as a metal alkoxide, in a solvent-free system or an organic solvent. proquest.commdpi.com

For instance, monolithic gels of titanium dioxide (TiO₂) and alumina (B75360) (Al₂O₃) have been successfully synthesized via the non-hydrolytic condensation of the corresponding metal chlorides (titanium tetrachloride, aluminum chloride) and metal alkoxides. rsc.org The general reaction involves the elimination of an alkyl halide, leading to the formation of a metal-oxygen-metal (M-O-M) bond. mdpi.com This method allows for the creation of materials with high specific surface areas and unusual metastable structures. rsc.org

The synthesis of mixed metal oxides, such as aluminum titanate (Al₂TiO₅), demonstrates the excellent control over atomic-level homogeneity offered by NHSG. acs.org Reacting aluminum and titanium precursors (chlorides and alkoxides) in a specific ratio results in gels with the same metal ratio, which upon heat treatment, crystallize directly into the desired mixed-oxide phase. acs.org

Table 1: Examples of Metal Oxides Synthesized via NHSG

| Target Oxide | Metal Halide Precursor | Metal Alkoxide Precursor | Resulting Material |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Titanium tetrachloride (TiCl₄) | Titanium(IV) isopropoxide | Monolithic TiO₂ gel |

| Alumina (Al₂O₃) | Aluminum chloride (AlCl₃) | Aluminum isopropoxide | Monolithic Al₂O₃ gel |

| Aluminum Titanate (β-Al₂TiO₅) | AlCl₃ / TiCl₄ | Aluminum and Titanium Alkoxides | Homogeneous β-Al₂TiO₅ gel |

Formation of Organic-Inorganic Hybrid Materials

NHSG processes are also employed to create organic-inorganic hybrid materials where organic and inorganic components are linked at the molecular level. These materials combine the properties of both constituents, offering enhanced functionality. acs.orgsioc-journal.cn

One approach involves the reaction of titanium alkoxides with organically modified silicon alkoxides. For example, high-refractive-index hybrid materials have been developed by reacting titanium(IV) isopropoxide with triethoxysilane-capped poly(arylene ether sulfone) or poly(arylene ether ketone). acs.org The resulting materials are transparent, indicating excellent incorporation of the titanium alkoxide into the polymer matrix without macrophase separation. acs.org

Another strategy involves using organic molecules with functional groups that can react with the metal alkoxide precursor. Thin films of organic-inorganic hybrid materials have been deposited using molecular layer deposition (MLD), an analogue of atomic layer deposition (ALD), by combining titanium tetra-isopropoxide (TTIP) with nucleobases like thymine, uracil, or adenine. nih.gov In this process, ligand exchange reactions occur between the functional groups on the organic molecules and the isopropoxide ligands of the TTIP, forming a hybrid film. nih.gov

Development of Metal Oxide/Phosphonate (B1237965) Hybrid Materials

Metal oxide/phosphonate hybrids are a class of organic-inorganic materials known for their high thermal and chemical stability due to the strong covalent Ti–O–P bond. rsc.org These materials are synthesized by reacting a titanium precursor, such as titanium(IV) isopropoxide, with organophosphonic acids. atamankimya.comuhasselt.be

The synthesis can be performed through a sol-gel process where the titanium alkoxide is reacted with diphosphonic acids in a water-ethanol mixture, often followed by a hydrothermal treatment. uhasselt.be This method allows for the quantitative incorporation of the phosphonic acid into the hybrid structure, creating materials with functionalized surfaces and controlled porosity. uhasselt.be The resulting hybrid materials are typically nanocomposites with organic and inorganic components intimately mixed at the molecular level. sioc-journal.cn

Periodic mesoporous titanium phosphonate materials have been synthesized using a surfactant-assisted, evaporation-induced self-assembly strategy. sci-hub.sersc.org In this method, a titanium precursor reacts with a coupling molecule like ethylene (B1197577) diamine tetra(methylene phosphonic acid) in the presence of a surfactant template, leading to a highly ordered hexagonal mesoporous structure. sci-hub.sersc.org These materials exhibit high thermal stability and are promising for applications in catalysis and adsorption. sci-hub.sersc.org

Mechanisms of NHSG: Halide-Alkoxide and Alkoxide-Oxygen Donor Condensations

The fundamental mechanism of non-hydrolytic sol-gel processes involves condensation reactions that form metal-oxygen-metal bridges without the participation of water.

Halide-Alkoxide Condensation: This is a well-established and widely used NHSG pathway. mdpi.com It involves the reaction between a metal halide (M-X) and a metal alkoxide (M'-OR), resulting in the formation of a M-O-M' bond and the elimination of a volatile alkyl halide (R-X). rsc.orgmdpi.com

Reaction: M-X + M'-OR → M-O-M' + R-X

Prior to condensation, fast redistribution reactions (ligand exchange) occur between the metal halide and metal alkoxide precursors. mdpi.com This means that metal chloroalkoxides are the true reacting species. The kinetics of heterocondensation (between different metals) versus homocondensation (between the same metals) plays a crucial role in determining the final properties and homogeneity of the mixed-oxide material. mdpi.com

Alkoxide-Oxygen Donor Condensation: In this pathway, an oxygen donor other than a metal alkoxide is used to form the oxo bridge. Common oxygen donors include alcohols, ethers, or aldehydes. researchgate.netproquest.com When alcohols are used as the oxygen source with metal chlorides, metal alkoxides are formed in situ, releasing HCl which can catalyze subsequent reactions. mdpi.com Another key mechanism is the "ether elimination" reaction, where a metal alkoxide reacts with another precursor to eliminate an ether molecule (R-O-R'). researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques crucial for fabricating high-quality, uniform films for microelectronics and other technologies. noahchemicals.comnbinno.com The choice of precursor is critical in these processes, influencing the film's composition, structure, and functionality. Titanium alkoxides are frequently used as precursors for depositing titanium-containing films. nbinno.com

Precursor Chemistry in Low-Temperature Deposition

The deposition of high-quality thin films at low temperatures is essential for applications involving thermally sensitive substrates. Titanium(IV) isopropoxide (TTIP) is a commonly studied precursor for the low-temperature ALD and CVD of titanium dioxide due to its ease of use, chemical stability, and relatively low deposition temperature range (150 °C to 300 °C). researchgate.net

In ALD, the process consists of sequential, self-limiting surface reactions. For TiO₂ deposition using TTIP and water, the cycle involves pulsing TTIP, purging the excess, pulsing water as the oxidant, and a final purge. researchgate.netnih.gov The thermal stability of the precursor is critical; it must be volatile enough to be transported to the substrate but stable enough to avoid thermal decomposition in the gas phase, which would lead to CVD-like growth and loss of thickness control. While TTIP is effective, other precursors like titanium tetrachloride (TiCl₄) and tetrakis(dimethylamido)titanium (TDMAT) are also widely used for low-temperature ALD of TiO₂ films, each having different optimal temperature windows and reaction characteristics. researchgate.netmdpi.com For instance, TDMAT can be used for depositions down to room temperature. researchgate.net

The surface reaction kinetics of TTIP have been investigated in high-vacuum CVD, providing insights into the activation energies for desorption, hydrolysis, and pyrolysis. acs.org Understanding these fundamental reaction steps is key to engineering and optimizing both CVD and ALD processes for advanced materials. acs.org The development of new precursors, such as those with linked ligands, aims to enhance thermal stability and widen the ALD process window to higher temperatures without self-decomposition. rsc.org

Table 2: Comparison of Common Titanium Precursors for Low-Temperature Deposition

| Precursor | Common Abbreviation | Typical Oxidant | Deposition Temperature Range (°C) | Key Characteristics |

|---|---|---|---|---|

| Titanium(IV) isopropoxide | TTIP | H₂O | 150 - 300 | Good stability, ease of use, common for both ALD and CVD. researchgate.net |

| Titanium tetrachloride | TiCl₄ | H₂O | 120 - 200 | High reactivity, can produce high-quality films, corrosive HCl byproduct. mdpi.com |

| Tetrakis(dimethylamido)titanium | TDMAT | H₂O, O₃ | Room Temp. - 250 | Suitable for very low-temperature deposition, can have carbon/nitrogen impurities. researchgate.netmdpi.com |

Formation of Nanostructured Titanium Dioxide Coatings and Thin Films

The synthesis of nanostructured titanium dioxide (TiO2) coatings and thin films from titanium alkoxide precursors is a well-established method, primarily utilizing sol-gel processes or chemical vapor deposition techniques. The general reaction involves the hydrolysis and condensation of the titanium alkoxide to form a network of Ti-O-Ti bonds. For Titanium(3+) propan-2-olate, this reaction proceeds as follows:

Ti(OCH(CH₃)₂)₃ + 2H₂O → TiO₂ + 3(CH₃)₂CHOH + ½H₂

The formation of hydrogen gas is a notable feature of using a Ti(III) precursor. The characteristics of the resulting TiO₂ films, such as crystallinity, porosity, and surface morphology, are highly dependent on several factors.

Key Parameters Influencing TiO₂ Film Properties:

| Parameter | Effect on Film Properties |

| Precursor Concentration | Affects the viscosity of the sol and the thickness of the resulting film. |

| Water-to-Alkoxide Ratio | Controls the hydrolysis and condensation rates, influencing the polymer structure and final oxide network. |

| Solvent | The choice of solvent can affect the solubility of the precursor and the evaporation rate during film formation. |

| pH (Catalyst) | Acidic or basic catalysts can alter the rates of hydrolysis and condensation, leading to different network structures. |

| Annealing Temperature | Determines the crystalline phase of the TiO₂ (anatase, rutile, or brookite) and the grain size. |

Research has extensively documented the use of the more common titanium(IV) isopropoxide (TTIP) for these applications. However, the principles of hydrolysis and condensation are transferable to Ti(III) precursors, with the added dimension of the oxidation of Ti³⁺ to Ti⁴⁺ during the process, which can influence the defect chemistry and electronic properties of the final TiO₂ material.

Aerosol Assisted Chemical Vapor Deposition (AACVD) Applications

Aerosol Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films, where a solution of the precursor is aerosolized and transported to a heated substrate. This method is advantageous as it does not require volatile precursors. While specific studies detailing the use of this compound in AACVD are not widely available, the general process for titanium alkoxides involves their thermal decomposition on the substrate surface.

In a typical AACVD process using a titanium alkoxide precursor, the following steps occur:

Aerosol Generation: A solution of the titanium alkoxide in a suitable solvent is converted into a fine aerosol using an ultrasonic nebulizer or a spray nozzle.

Transport: An inert carrier gas transports the aerosol droplets to the reaction chamber.

Deposition: On the heated substrate, the solvent evaporates, and the precursor decomposes to form a TiO₂ film.

The use of a Ti(III) precursor like this compound could potentially lead to the formation of oxygen-deficient or Ti³⁺-doped TiO₂ films, which have interesting photocatalytic and electronic properties. Combining different single-source precursors in AACVD, such as a titanium nitride precursor with a titanium alkoxide, has been shown to be an effective method for creating mixed-anion materials like titanium oxynitride. rsc.org This dual-source approach allows for fine-tuning of the film's composition and properties. rsc.org

Selective Area Deposition Techniques

Selective area deposition (SAD) is a bottom-up fabrication technique that allows for the precise placement of materials on a substrate. This is often achieved by modifying the substrate surface with self-assembled monolayers (SAMs) or polymer masks to create regions that are either reactive or non-reactive towards the precursor.

Studies on SAD of TiO₂ have primarily utilized titanium tetrachloride (TiCl₄) or titanium(IV) isopropoxide. aip.org The mechanism of selectivity relies on the differential reactivity of the precursor with the functional groups on the substrate surface. For instance, a hydroxyl-terminated surface is generally reactive towards titanium alkoxides, while a methyl-terminated surface is non-reactive.

While direct research on this compound for SAD is limited, the chemical principles suggest its feasibility. The reactivity of the Ti(III) center and the isopropoxide ligands would govern the interaction with the patterned substrate. The larger size of the isopropoxide ligand compared to chloride in TiCl₄ can sterically hinder reactions on non-growth areas, potentially enhancing selectivity. aip.org

Controlled Synthesis of Nanomaterials

Synthesis of Titanium Dioxide Nanoparticles with Tailored Morphology and Crystallinity

The sol-gel method is a widely employed technique for the synthesis of TiO₂ nanoparticles from titanium alkoxide precursors. journal-spqeo.org.uaresearchgate.net By carefully controlling the reaction parameters, it is possible to tailor the morphology (e.g., spherical nanoparticles, nanorods, nanotubes) and crystallinity (anatase, rutile, or brookite) of the resulting TiO₂.

Factors Influencing Nanoparticle Characteristics:

| Parameter | Influence on Morphology and Crystallinity |

| Reaction Temperature | Higher temperatures generally favor the formation of the rutile phase and increase crystallinity. |

| pH of the Medium | Acidic conditions tend to favor the formation of anatase, while basic conditions can lead to rutile or brookite. |

| Reaction Time | Affects the extent of particle growth and phase transformation. |

| Additives/Surfactants | Can act as templates or capping agents to control the shape and size of the nanoparticles. |

The hydrolysis of titanium(IV) isopropoxide is a well-understood process leading to TiO₂ nanoparticles. journal-spqeo.org.uaresearchgate.netresearchgate.net The hydrolysis of this compound would follow a similar pathway, with the additional consideration of the oxidation of Ti³⁺. This in-situ oxidation can create oxygen vacancies in the TiO₂ lattice, which can be beneficial for applications such as photocatalysis. The green synthesis of TiO₂ nanoparticles using titanium isopropoxide has also been reported, where the process is carried out in an environmentally friendly manner. researchgate.net

Single-Source Precursor Approaches

A single-source precursor (SSP) is a compound that contains all the necessary elements for the formation of the desired material. The use of SSPs can simplify the synthesis process and offer better control over the stoichiometry of the final product. Titanium isopropoxide is often used as an SSP for the solvothermal synthesis of both bare and surface-modified TiO₂ nanoparticles. rsc.org

While specific examples of this compound as an SSP are not prevalent in the literature, the concept remains applicable. A carefully designed Ti(III) alkoxide complex could serve as an SSP for Ti³⁺-doped or sub-stoichiometric TiO₂ nanomaterials. The choice of ligands in such a precursor would be crucial in dictating its decomposition pathway and the properties of the resulting nanomaterial.

Formation of Organotitanias for Band Gap Modification

A significant challenge in utilizing TiO₂ for photocatalysis is its wide band gap (typically >3.0 eV), which limits its activity to the UV region of the solar spectrum. One strategy to overcome this is to modify the band gap by doping or creating defects. The formation of "organotitanias" involves the incorporation of organic moieties into the titania network.

A novel approach involves the one-pot co-condensation of polymetallic titanium-alkoxide complexes with a titanium alkoxide precursor. unirioja.es This method allows for the introduction of organic compounds directly into the anatase crystal structure, causing distortions that lead to a reduction in the band gap. unirioja.es While this research utilized a titanium(IV) precursor, the methodology could be adapted for this compound. The presence of the organic ligands and the Ti³⁺ centers could synergistically contribute to band gap narrowing, potentially enhancing the visible-light photocatalytic activity of the resulting material.

Molecular Analogues of Reduced "Black TiO2" from Titanium-Oxo Clusters

Reduced titanium dioxide, often termed "black TiO₂," has garnered significant scientific interest due to the presence of Titanium(III) (Ti³⁺) centers, which create oxygen vacancies and introduce localized states below the conduction band. acs.org This modification extends the material's photoresponse from the UV into the visible light region, enhancing its photocatalytic activity. acs.org Atomically precise titanium-oxo clusters (TOCs) that contain Ti³⁺ serve as exceptional molecular models for understanding the complex structure-property relationships of bulk black TiO₂. rsc.orgacs.org These clusters allow for detailed structural and electronic analysis at a molecular level, providing insights that are difficult to obtain from heterogeneous bulk materials. rsc.orgresearchgate.net

The synthesis of these molecular analogues often utilizes titanium alkoxide precursors, such as titanium(IV) isopropoxide, which can be chemically or photochemically reduced to generate mixed-valence Ti³⁺/Ti⁴⁺ species. rsc.orgrsc.org For instance, the photoreduction of specific Ti-oxo-alkoxide-phosphinate or -carboxylate clusters under UV light can yield deeply colored, mixed-valence clusters. rsc.orgrsc.org This process involves an oxygen-to-metal charge transfer, leading to the oxidation of an alkoxide or other organic ligand and the corresponding reduction of Ti⁴⁺ to Ti³⁺ centers within the cluster core. rsc.orgrsc.orgresearchgate.net The resulting Ti³⁺ sites are responsible for the characteristic broad absorption in the visible and near-infrared regions, analogous to the properties of black TiO₂. vub.ac.be

One notable example is the photoactivation of the hexanuclear cluster [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆], which transforms from colorless to a dark blue/purple mixed-valence state upon UV irradiation. rsc.orgvub.ac.be The resulting photoreduced products, such as [Ti₆O₆(OⁱPr)₄(O₂CᵗBu)₆(sol)₂] (where sol = isopropanol (B130326) or pyridine), have been structurally characterized. rsc.org These studies reveal that the electronic and physical structure of the reduced species is heavily influenced by interactions with coordinating solvents. rsc.org

Similarly, a two-electron photoreduced cluster, [Ti₄O₄(O₂PPh₂)₆], has been synthesized and structurally identified. rsc.org Density Functional Theory (DFT) calculations for this cluster indicate that it is a high-spin species containing two ferromagnetically coupled electrons delocalized over its Ti₄ core. rsc.orgresearchgate.net The precise structural information available from such molecular analogues provides a powerful tool for correlating specific geometric and electronic structures with the unique optical properties of reduced titanium oxides. ktu.lt

Table 1: Properties of Selected Mixed-Valence Titanium-Oxo Cluster Analogues

Cluster Formula Ti Oxidation States Synthesis Method Key Structural Features Appearance Reference [Ti₄O₄(O₂PPh₂)₆] Mixed Ti(III)/Ti(IV) (Average 3.5+) Photoreduction of a Ti(IV) precursor Heterocubane Ti₄O₄ core; delocalized electrons Blue rsc.org [Ti₆O₆(OⁱPr)₄(O₂CᵗBu)₆(ⁱPrOH)₂] Mixed Ti(III)/Ti(IV) Photoactivation of [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆] Hexagonal prismatic Ti₆O₆ core Dark Blue/Purple acs.org [Ti₁₆O₈(OH)₈(Cat)₂₀] Mixed Ti(III)/Ti(IV) Solvent-induced synthesis with catechol High-nuclearity core fully protected by catechol ligands Black

These well-defined molecular systems are crucial for fundamental studies into multi-electron processes and proton-coupled electron transfer, which are key mechanisms in photocatalysis. rsc.org By studying these discrete molecules, researchers can gain mechanistic insights directly relevant to the performance of bulk TiO₂ photoanodes and photocatalysts. rsc.org The ability to tune the properties of these clusters by modifying the supporting ligands, such as phosphinates or carboxylates, further enhances their utility as models for designing next-generation black TiO₂ materials with optimized performance. rsc.orgresearchgate.net

Characterization Methodologies for Titanium Iii Isopropoxide Systems

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopy is a cornerstone in the analysis of Titanium(III) systems, providing detailed information on electronic configuration, molecular vibrations, and atomic composition.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Titanium(III) Site Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique indispensable for studying paramagnetic species like Titanium(III). The Ti³⁺ ion has a 3d¹ electron configuration, making it EPR active. This technique provides direct insight into the electronic structure and the local coordination environment of the Ti(III) center. mdpi.com

The EPR spectrum of a Ti(III) complex is characterized by its g-tensor and hyperfine coupling constants. The g-values are sensitive to the symmetry of the ligand field around the titanium ion. For Ti(III) isopropoxide, deviations from the free electron g-value (g ≈ 2.0023) indicate the extent of spin-orbit coupling and the nature of the metal-ligand interactions. nih.gov

Hyperfine structure in the EPR spectrum arises from the interaction of the unpaired electron with the magnetic nuclei of titanium isotopes, primarily ⁴⁷Ti (I = 5/2, 7.44% natural abundance) and ⁴⁹Ti (I = 7/2, 5.41% abundance). oup.com This interaction splits the main resonance into a complex pattern of lines, and the analysis of this hyperfine coupling provides definitive evidence for the presence of a titanium-centered radical species and information about the delocalization of the unpaired electron onto the ligands. nih.govoup.com Advanced EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be employed to probe weaker interactions with ligand nuclei (e.g., ¹H from the isopropoxide group), yielding detailed structural information. nih.gov

Table 1: Representative EPR Parameters for Ti(III) Species

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| g-tensor | g ≈ 1.93 - 1.99 | Reflects the symmetry and strength of the ligand field. Anisotropic values indicate lower symmetry environments. |

| Hyperfine Coupling (A) | Isotope-dependent (⁴⁷Ti, ⁴⁹Ti) | Confirms the identity of the paramagnetic metal center and provides information on the s-character of the orbital containing the unpaired electron. |

| Linewidth | Varies with solvent and temperature | Can indicate relaxation processes or exchange interactions between Ti(III) centers. |

This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Ligand Environment and Reaction Monitoring

While direct NMR observation of the paramagnetic Ti(III) nucleus is not feasible with high-resolution techniques, ¹H and ¹³C NMR spectroscopy are valuable tools for probing the isopropoxide ligands attached to the metal center. huji.ac.il The presence of the paramagnetic Ti(III) ion dramatically influences the NMR spectra of the ligands in several ways:

Signal Broadening: The unpaired electron on the Ti(III) center provides an efficient relaxation mechanism, leading to significant broadening of the NMR signals of nearby nuclei. Linewidths can be several orders of magnitude larger than in diamagnetic compounds.

Hyperfine Shifts: The interaction between the unpaired electron and the ligand nuclei causes large shifts in the resonance frequencies, known as paramagnetic or hyperfine shifts. nih.gov These shifts can move signals far outside the typical chemical shift ranges observed for diamagnetic organic molecules.

Despite these challenges, these effects can be advantageous. The sensitivity of the paramagnetic shifts to the geometric and electronic structure makes NMR a powerful tool for monitoring changes in the ligand environment. ulisboa.pt For instance, the coordination of a new ligand or a change in the aggregation state of the complex in solution would result in noticeable changes in the chemical shifts and linewidths of the isopropoxide proton and carbon signals. Therefore, NMR is primarily used for monitoring reactions and confirming the connectivity of the ligands rather than for obtaining the kind of detailed structural information expected from diamagnetic samples. tamu.edu

UV-Visible Spectroscopy for Electronic Transitions and Photo-Reactivity

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For Titanium(III) isopropoxide, a d¹ complex, the absorption of light in the visible region is dominated by d-d electronic transitions. In an octahedral or pseudo-octahedral ligand field, the five d-orbitals are split into two energy levels (t₂g and e_g). The absorption of a photon can promote the single d-electron from the lower t₂g level to the upper e_g level.

The energy of this transition, and thus the wavelength of maximum absorbance (λ_max), is a direct measure of the ligand field splitting energy (Δ_o). This makes UV-Vis spectroscopy a valuable tool for understanding the strength of the titanium-isopropoxide interaction. For example, the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, is purple due to a broad absorption with a λ_max around 520 nm. docbrown.info A similar d-d transition is expected for Titanium(III) isopropoxide, although the λ_max would be shifted depending on the relative field strength of the isopropoxide ligand compared to water. This technique can also be used to study photo-reactivity, as absorption of UV light can lead to decomposition or other chemical reactions. acs.org

Table 2: Comparison of Electronic Transitions in Ti(III) Complexes

| Complex | Electron Configuration | Typical λ_max (nm) | Color of Solution |

|---|---|---|---|

| [Ti(H₂O)₆]³⁺ | 3d¹ | ~520 | Purple docbrown.info |

| Titanium(III) propan-2-olate | 3d¹ | Expected in the visible region | Varies with coordination |

This table is interactive and can be sorted by column.

Infrared (FTIR) Spectroscopy for Functional Group Analysis and Ligand Binding Modes

Infrared (FTIR) spectroscopy is used to identify functional groups and probe the nature of chemical bonds within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For Titanium(III) isopropoxide, FTIR is particularly useful for confirming the presence and coordination of the isopropoxide ligands.

Key vibrational bands include:

C-H stretching and bending modes: Typically observed around 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively, confirming the aliphatic nature of the ligand.

C-O stretching mode: The position of this band (typically ~1100-1150 cm⁻¹) is sensitive to the coordination environment. researchgate.net

Ti-O stretching mode: This vibration occurs at lower frequencies, typically in the 400-700 cm⁻¹ range. The exact position of this band provides direct information about the strength of the titanium-oxygen bond. Changes in the oxidation state of titanium would influence the electron density and bond strength, leading to a shift in this frequency.

By comparing the spectrum to that of free isopropanol (B130326) and related titanium(IV) alkoxides, one can confirm the formation of the Ti-O-C linkage and gain insight into the molecular structure. nih.gov

Table 3: Characteristic FTIR Frequencies for Titanium Alkoxides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-H) | 2850 - 2980 | Presence of alkyl groups from the isopropoxide ligand. researchgate.net |

| δ(C-H) | 1370 - 1470 | Confirms the structure of the isopropoxide ligand. |

| ν(C-O) | ~1130 | Characteristic of the alkoxide C-O bond. |

| ν(Ti-O) | 550 - 650 | Direct evidence of the metal-alkoxide bond. Sensitive to oxidation state and coordination. |

This table is interactive and can be sorted by column.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. For Titanium(III) isopropoxide, XPS is the definitive method for confirming the +3 oxidation state of the titanium centers.

The analysis focuses on the binding energy of the core-level electrons, particularly the Ti 2p electrons. The Ti 2p region of the spectrum shows a doublet corresponding to the Ti 2p₃/₂ and Ti 2p₁/₂ spin-orbit components. The binding energy of these peaks is highly sensitive to the oxidation state of the titanium atom; a lower oxidation state like Ti(III) results in a lower binding energy compared to the more common Ti(IV) state due to reduced nuclear charge screening. xpsfitting.comresearchgate.net Literature values consistently place the Ti 2p₃/₂ peak for Ti³⁺ at a lower binding energy than for Ti⁴⁺. researchgate.netthermofisher.com This allows for unambiguous identification and quantification of Ti³⁺ species on the surface of a material.

Table 4: Typical Ti 2p₃/₂ Binding Energies for Different Titanium Oxidation States

| Oxidation State | Species Example | Ti 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| 0 | Ti metal | ~454.1 cardiff.ac.uk |

| +2 | TiO | ~455.4 xpsfitting.com |

| +3 | Ti₂O₃ | ~457.2 xpsfitting.com |

| +4 | TiO₂ | ~458.6 xpsfitting.com |

This table is interactive and can be sorted by column.

Diffraction and Imaging Techniques for Solid-State Characterization

While spectroscopic methods probe the molecular level, diffraction techniques are essential for determining the long-range order and crystal structure of solid materials.

For a crystalline sample of Titanium(III) isopropoxide, single-crystal X-ray diffraction would be the most powerful characterization technique. It provides a precise three-dimensional map of electron density, allowing for the unambiguous determination of bond lengths, bond angles, coordination geometry, and the packing of molecules in the crystal lattice. However, obtaining single crystals suitable for diffraction can be challenging for reactive and potentially non-crystalline compounds like metal alkoxides.

In cases where single crystals are not available, Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline solids. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While it does not provide the atomic-level detail of a single-crystal study, PXRD is invaluable for:

Phase Identification: Comparing the experimental pattern to databases (e.g., JCPDS) to identify the crystalline phases.

Assessing Crystallinity: Sharp diffraction peaks indicate a well-ordered, crystalline material, whereas broad features suggest an amorphous or nanocrystalline nature. thaiscience.info

Lattice Parameter Determination: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell.

Many studies on materials derived from titanium isopropoxide precursors, such as the formation of TiO₂, rely heavily on XRD to characterize the resulting crystal phase (e.g., anatase, rutile, or brookite) and crystallite size. thaiscience.infoijsrst.com

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystal lattice. However, literature providing a detailed single-crystal X-ray structure of simple, unsolvated titanium(3+) propan-2-olate, Ti(OCH(CH₃)₂)₃, is notably scarce. The compound's reactivity and potential instability make isolating a suitable single crystal for analysis challenging.

To illustrate the technique's capability within this class of compounds, researchers have successfully characterized more complex, stable derivatives of titanium alkoxides. For example, X-ray crystallography was used to identify the solid-state structure of a related N-methyldiethanolamine-modified titanium(IV) isopropoxide complex. researchgate.net The study revealed an unsymmetrical dimeric complex, [Ti₂(μ₂-(OCH₂CH₂)₂NCH₃)(μ₂-OPrⁱ)(OPrⁱ)₅]. researchgate.net This type of analysis provides invaluable data on bond lengths, bond angles, and coordination environments of the titanium centers.

In another example involving a different alkoxide ligand, the crystal structure of a titanium(IV) neopentoxide dimer, [Ti(μ-OCH₂CMe₃)(OCH₂CMe₃)₃]₂, was determined. nih.gov This analysis revealed a structure with two five-coordinate titanium centers. nih.gov While these examples pertain to Ti(IV) systems, the methodology would be identical for elucidating the structure of a Ti(III) isopropoxide crystal, were one to be isolated. Such a study would definitively establish the coordination geometry and nuclearity (i.e., whether it exists as a monomer, dimer, or higher-order oligomer) of the compound in the solid state.

Table 1: Illustrative Crystallographic Data for a Modified Titanium Isopropoxide Complex

This table presents data for the related compound [Ti₂(μ₂-(OCH₂CH₂)₂NCH₃)(μ₂-OPrⁱ)(OPrⁱ)₅] to demonstrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₂₃H₅₃NO₈Ti₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 26.541(5) |

| c (Å) | 12.152(2) |

| β (°) | 115.12(3) |

| Volume (ų) | 3277.0(11) |

Source: Adapted from ResearchGate. researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Size Analysis

Powder X-ray Diffraction (XRD) is a fundamental technique used not for determining the structure of the precursor molecule itself, but for characterizing the solid-state materials synthesized using it. Titanium alkoxides, including titanium(III) isopropoxide, are common precursors for producing titanium-based materials like titanium dioxide (TiO₂) and mixed-metal titanates through sol-gel or hydrothermal methods.

Crystalline Phase Identification: XRD patterns act as a fingerprint for crystalline materials. By comparing the diffraction peak positions (2θ angles) to standard databases, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), the specific crystalline phase or phases present in a sample can be identified. For materials derived from titanium isopropoxide, this is critical for determining whether the resulting TiO₂ is in the anatase, rutile, or brookite phase, as each phase possesses different physical and electronic properties. ijsrst.comarxiv.org For instance, in the synthesis of manganese titanate (MnTiO₃) using a titanium isopropoxide precursor, XRD is used to confirm the formation of the desired rhombohedral pyrophanite phase of MnTiO₃. researchgate.net

Table 2: Characteristic XRD Peaks for Common TiO₂ Phases

This table provides reference 2θ values for identifying anatase and rutile phases of TiO₂, common products from titanium alkoxide precursors.

| Crystalline Phase | JCPDS Card No. | Major Diffraction Peaks (2θ) |

| Anatase | 21-1272 | 25.3°, 37.8°, 48.0°, 53.9°, 55.1° |

| Rutile | 78-1508 | 27.6°, 36.2°, 41.3°, 54.6° |

Source: Adapted from various sources. ijsrst.comresearchgate.net

Particle Size Analysis: The width of the diffraction peaks in an XRD pattern is inversely related to the size of the crystalline domains. Broader peaks indicate smaller crystallite sizes. This phenomenon is described by the Debye-Scherrer equation, which allows for the estimation of the average crystallite size. ijsrst.com This analysis is vital for nanotechnology applications where the particle size of the synthesized material directly influences its properties. Studies on TiO₂ nanoparticles synthesized via hydrothermal methods have used XRD peak broadening to calculate average crystallite sizes, finding them to be in the nanometer range (e.g., 30 nm). ijsrst.comijsrst.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the physical form and structure of materials synthesized from titanium(III) isopropoxide precursors.

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the analysis of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin sample, providing detailed information about particle size, shape, and crystallinity. Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide information about the crystal structure of individual nanoparticles. TEM analysis of mixed-phase TiO₂–ZrO₂ nanoparticles synthesized from a titanium alkoxide precursor helped identify a tetragonal structure. researchgate.net It is also used to confirm the size and shape of nanoparticles, such as the uniform 100 nm diameter of TiC/C hybrid nanofibers produced from a tetrabutyl titanate precursor. mdpi.com

Table 3: Summary of Morphological Analysis Techniques

This table outlines the primary information obtained from SEM and TEM analysis of materials derived from titanium alkoxide precursors.

| Technique | Primary Information Obtained | Typical Applications |

| SEM | Surface topography, particle shape, size distribution, agglomeration state. | Characterizing microrods, powders, and thin film surfaces. tandfonline.com |

| TEM | Internal structure, individual particle size and shape, crystallinity, lattice fringes. | Analyzing nanoparticle size, confirming nanostructure (e.g., nanofibers), and identifying crystal structure via SAED. researchgate.netmdpi.com |

Computational Chemistry and Theoretical Modeling of Titanium Iii Isopropoxide Reactivity

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust and computationally efficient tool for studying transition metal complexes. By approximating the exchange-correlation energy, DFT allows for the accurate calculation of molecular geometries, reaction energies, and electronic properties. Time-Dependent DFT (TDDFT) extends this methodology to excited states, enabling the prediction and interpretation of electronic absorption spectra.

The color and photochemical reactivity of transition metal complexes are governed by electronic transitions. In titanium(III) complexes, which have a d¹ electronic configuration, these transitions primarily involve the promotion of the single d-electron from a lower-energy d-orbital to a higher-energy one (a d-d transition).

For a model system like the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, the single d-electron resides in a t₂g orbital in an octahedral ligand field. Absorption of light in the visible region (around 500 nm or 20,000 cm⁻¹) promotes this electron to the higher-energy eg orbital. This t₂g → eg transition is responsible for the purple color of the complex. Although this specific transition is formally forbidden by selection rules, it becomes allowed through vibronic coupling—the coupling of electronic transitions with molecular vibrations.

TDDFT calculations are employed to model such transitions. These calculations can predict the energies of electronic transitions and their nature, distinguishing between d-d transitions, which are centered on the metal ion, and charge-transfer (CT) transitions. CT transitions involve the movement of an electron between orbitals that are primarily localized on the metal and those primarily on the ligands. These can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). The amount of charge transfer plays a critical role in the stability of systematic structures.

| Transition Type | Description | Typical Energy Range |

| d-d Transition | Excitation of an electron between d-orbitals of the metal center (e.g., t₂g → eg). | Visible |

| LMCT | Excitation of an electron from a ligand-based orbital to a metal-based orbital. | UV-Visible |

| MLCT | Excitation of an electron from a metal-based orbital to a ligand-based orbital. | UV-Visible |

DFT calculations are highly effective in predicting and rationalizing the geometries of titanium(III) complexes. For d¹ ions like Ti(III) in an octahedral environment, the ground electronic state is orbitally degenerate, making it susceptible to Jahn-Teller distortion. This effect leads to a lowering of molecular symmetry (e.g., from octahedral to square planar) to remove the degeneracy and achieve a more stable structure. DFT can accurately model these distortions and predict the resulting bond lengths and angles.

The electronic structure of titanium(III) complexes can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. This method investigates the bonding in terms of localized donor-acceptor interactions, such as the transfer of electrons from occupied lone pair orbitals on the propan-2-olate ligands into empty orbitals of the central titanium ion. DFT calculations have shown that the charge density around transition metal centers can remain nearly constant over a wide range of formal oxidation states due to the interplay between the metal d-orbitals and ligand orbitals.

A systematic analysis of various DFT functionals is often necessary to accurately describe the structural and electronic properties of titanium-containing systems. For instance, the introduction of a Hubbard U correction term to certain functionals can improve the electronic description of both anatase and rutile forms of titanium dioxide.

TDDFT is the primary tool for predicting the UV-Visible absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TDDFT can generate a theoretical spectrum that can be compared with experimental data. For the [Ti(H₂O)₆]³⁺ ion, TDDFT calculations can reproduce the broad absorption band observed experimentally and help assign the shoulder on this peak to the effects of the Jahn-Teller distortion, which creates multiple possible electronic transitions.

While TDDFT performs well for many types of transitions, it can face challenges with states that have a strong double-excitation character or when transitions depend solely on the ligand field splitting. The choice of the exchange-correlation functional is also crucial for obtaining accurate predictions. For example, studies on boron fullerenes doped with titanium have shown that functionals like B3LYP and PBE0 are suitable for describing their optical absorption properties.

| Computational Method | Predicted Property | Application to Ti(III) propan-2-olate |

| DFT | Ground-state geometry, bond lengths, bond angles, electronic ground state | Rationalizes Jahn-Teller distortions and predicts stable structures. |

| NBO Analysis | Charge distribution, donor-acceptor interactions | Quantifies charge transfer from isopropoxide ligands to the Ti(III) center. |

| TDDFT | Electronic transition energies, oscillator strengths, UV-Vis spectra | Predicts the color of the complex and interprets its absorption spectrum. |

Molecular Mechanics/Quantum Mechanics (MM/QM) Approaches